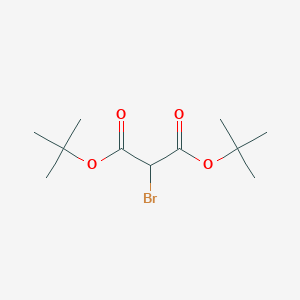

DI-Tert-butyl bromomalonate

描述

Contextualization within α-Halo Diester Chemistry

α-Halo diesters are a class of organic compounds characterized by a halogen atom positioned on the carbon atom situated between two ester functionalities. wikipedia.org These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites. The halogen atom serves as a leaving group in nucleophilic substitution reactions, while the acidic α-proton can be removed by a base to generate a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation. wikipedia.orgwikipedia.org

Di-tert-butyl bromomalonate belongs to this family, with bromine as the halogen and two tert-butyl groups forming the ester moieties. The general reactivity of α-halo diesters includes nucleophilic substitution of the halide and participation in condensation reactions like the Darzens glycidic ester condensation. wikipedia.org The nature of the halogen and the ester groups significantly influences the reactivity and selectivity of these compounds.

Historical Development and Evolution of Synthetic Applications

The foundation of this compound's utility lies in the broader history of malonic ester synthesis, a classical method for preparing carboxylic acids. wikipedia.orgopenochem.org The core principle involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation. masterorganicchemistry.com

The evolution of this methodology saw the introduction of various ester groups and halogens to fine-tune reactivity. The development of synthetic routes to di-tert-butyl malonate, the precursor to the bromo derivative, was a significant step. orgsyn.org Early methods involved the reaction of malonic acid with isobutylene (B52900) under acidic conditions or the reaction of malonyl dichloride with tert-butyl alcohol. orgsyn.org The subsequent bromination of di-tert-butyl malonate provides the title compound.

Initially, applications mirrored those of other malonic esters, primarily in the synthesis of substituted acetic acids. wikipedia.org However, researchers soon recognized that the unique steric and electronic properties of the di-tert-butyl ester groups opened doors to more specialized applications, particularly in reactions where controlling stereochemistry and preventing side reactions are crucial.

Significance as a Versatile Synthetic Intermediate with Bulky Ester Groups

The defining feature of this compound is the presence of two bulky tert-butyl ester groups. This steric hindrance plays a critical role in directing the outcome of chemical reactions in several ways:

Prevention of Dialkylation: A common side reaction in malonic ester synthesis is the addition of two alkyl groups to the α-carbon. wikipedia.org The steric bulk of the tert-butyl groups in this compound significantly disfavors the second alkylation, leading to higher yields of the desired mono-alkylated product.

Stereocontrol: The large tert-butyl groups can influence the stereochemical outcome of reactions by directing the approach of incoming reagents. This is particularly important in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is essential. researchgate.netacademie-sciences.fr For instance, in radical reactions, the bulky ester groups can favor specific conformations, leading to high diastereoselectivity. academie-sciences.fr

Modulation of Reactivity: The tert-butyl groups can also modulate the reactivity of the molecule. For example, in copper-catalyzed conjugate addition-cyclization reactions, the use of this compound required longer reaction times compared to its less hindered counterparts, indicating a moderation of the reaction rate. nsf.gov

A notable application highlighting the utility of the bulky esters is the Bingel reaction, a method for the functionalization of fullerenes. The reaction of C60 with this compound in the presence of a base leads to the formation of methanofullerenes. rsc.org The tert-butyl ester groups in the resulting product can be subsequently removed under specific conditions to yield diacids, demonstrating the role of these groups as removable steric directors. rsc.org

Overview of Research Trajectories in Stereocontrol and Reactivity

Current research on this compound and related α-halo diesters is heavily focused on achieving high levels of stereocontrol in chemical transformations. This is a critical aspect of modern drug discovery and materials science, where the specific stereoisomer of a molecule often dictates its biological activity or material properties.

Key areas of investigation include:

Asymmetric Catalysis: The development of chiral catalysts that can orchestrate the reaction of this compound with various substrates to produce enantiomerically enriched products is a major goal. mdpi.com This includes enantioselective Negishi cross-coupling reactions and enantioselective alkylations. mdpi.com

Diastereoselective Reactions: Researchers are exploring how the inherent steric bulk of the di-tert-butyl groups can be leveraged to control the formation of specific diastereomers. For example, highly diastereoselective Darzens reactions have been developed using this compound to produce syn-α-alkoxy epoxides. murdoch.edu.auresearchgate.net

Radical Reactions: The behavior of radicals generated from this compound is another active area of study. The steric and electronic influence of the ester groups on the conformation and reactivity of these radical intermediates is being investigated to achieve stereocontrol in radical-mediated bond formations. academie-sciences.fr

Novel Reaction Methodologies: Scientists continue to discover new reactions and applications for this compound. This includes its use in the synthesis of complex natural products and in the development of novel materials. researchgate.net For instance, it has been employed in the synthesis of intermediates for euvesperins A and B. researchgate.net

The ongoing exploration of the reactivity and stereochemical influence of this compound promises to yield even more sophisticated synthetic tools for the construction of complex and functionally rich molecules.

Structure

3D Structure

属性

CAS 编号 |

15960-79-9 |

|---|---|

分子式 |

C11H19BrO4 |

分子量 |

295.17 g/mol |

IUPAC 名称 |

ditert-butyl 2-bromopropanedioate |

InChI |

InChI=1S/C11H19BrO4/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h7H,1-6H3 |

InChI 键 |

MXQKZYBGLSKJNU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)Br |

规范 SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for Di Tert Butyl Bromomalonate

Esterification Strategies for Malonate Precursors

The creation of di-tert-butyl malonate from malonic acid is a foundational step. The bulky nature of the tert-butyl groups prevents the use of standard Fischer esterification conditions (refluxing with tert-butanol (B103910) and a catalytic acid) due to competing elimination (dehydration) of the tertiary alcohol. Consequently, alternative methods are employed.

Direct esterification of malonic acid with a tert-butyl source is the most straightforward approach. A widely documented and effective method involves the acid-catalyzed addition of isobutylene (B52900) to malonic acid. orgsyn.org In this process, isobutylene, which is gaseous at room temperature, is typically liquefied and reacted with malonic acid in a suitable solvent like diethyl ether, with a strong acid catalyst such as concentrated sulfuric acid. orgsyn.org The isobutylene is protonated by the strong acid to form a stable tert-butyl cation, which then acts as the electrophile and is attacked by the carboxylic acid groups of malonic acid.

The reaction is conducted in a sealed pressure vessel to maintain the concentration of the volatile isobutylene, thereby driving the reaction toward the product. orgsyn.org This method avoids the generation of water as a byproduct, which can be problematic in other esterification reactions. Yields for this procedure are typically in the range of 58-60%. orgsyn.org

Another direct approach involves reacting malonic acid with tert-butanol in the presence of a coupling agent or an activating agent. For instance, using methanesulfonyl chloride in the presence of pyridine (B92270) and tert-butanol can produce mono-tert-butyl malonate in good yield. google.com While this example illustrates the formation of the mono-ester, similar principles can be adapted for the diester.

| Method | Reagents | Catalyst/Solvent | Yield | Reference |

| Isobutylene Addition | Malonic acid, Isobutylene | H₂SO₄, Ether | 58-60% | orgsyn.org |

| Acyl Chloride Route | Malonyl dichloride, tert-Butyl alcohol | Dimethylaniline, Chloroform | 83-84% | orgsyn.org |

This table summarizes key direct esterification techniques for producing di-tert-butyl malonate.

Transesterification offers an alternative route, typically starting from a more common malonic ester, such as dimethyl malonate or diethyl malonate. This process involves exchanging the methyl or ethyl groups with tert-butyl groups by reacting the starting ester with tert-butanol. rsc.org The reaction is usually catalyzed by an acid or a base. However, the transesterification to form tertiary esters can be challenging due to steric hindrance and the potential for side reactions. rsc.org

Specialized catalysts, such as a combination of borate (B1201080) and zirconia, have been shown to facilitate the transesterification of β-keto esters with tert-butyl alcohol under solvent-free conditions, albeit in moderate yields. rsc.org While not specific to di-tert-butyl malonate, these findings highlight potential avenues for this transformation. Another strategy involves the reaction of a starting ester like diethyl n-butylmalonate with methanol (B129727) in the presence of potassium hydroxide (B78521) to yield the corresponding dimethyl ester, demonstrating the feasibility of base-catalyzed transesterification in malonate systems. google.com A key challenge is that the boiling points of the starting material and product can be close, complicating purification if the reaction does not go to completion. google.com

In more complex syntheses, it is often desirable to have a malonic ester with two different ester groups, where one can be selectively removed. This is known as differential esterification, and it relies on the use of protecting groups. The tert-butyl ester itself is an excellent protecting group for a carboxylic acid because it is stable to basic, hydrogenolytic, and mildly acidic conditions but can be selectively cleaved under strong acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.com

The synthesis of a mixed ester, such as ethyl tert-butyl malonate, exemplifies this strategy. orgsyn.org This compound can be prepared by adapting the isobutylene addition method to monoethyl malonate (the half-ester of malonic acid). orgsyn.org The resulting mixed ester has two distinct handles for further reactions. The ethyl ester can be saponified under basic conditions while leaving the tert-butyl group intact, or the tert-butyl group can be removed with strong acid, leaving the ethyl ester. This orthogonality is crucial in multistep organic synthesis. masterorganicchemistry.com The synthesis of mono-tert-butyl malonate is another critical application, providing a building block where one acid functionality is protected by the bulky ester while the other is free for further modification.

Bromination Protocols for α-Position Functionalization

Once di-tert-butyl malonate is obtained, the next step is the introduction of a bromine atom at the α-position (the carbon between the two carbonyl groups). The high acidity of the α-hydrogens (pKa ≈ 13) makes this position highly reactive towards electrophiles.

Electrophilic bromination is the most prevalent method for functionalizing the α-position of 1,3-dicarbonyl compounds. asianpubs.org The reaction proceeds through an enol or enolate intermediate, which attacks an electrophilic bromine source.

A standard and highly effective reagent for this purpose is N-Bromosuccinimide (NBS). asianpubs.orgrsc.org NBS is a convenient, crystalline solid that is easier and safer to handle than liquid bromine. arabjchem.org The reaction is often catalyzed by a protic or Lewis acid. For example, the use of NBS in combination with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (B109758) provides a facile and high-yielding method for the α-monobromination of 1,3-dicarbonyl compounds. asianpubs.org The acid catalyst promotes the formation of the enol tautomer, which is the active nucleophile in the reaction. manac-inc.co.jp This method is highly selective for monobromination, and dibrominated byproducts are generally not observed when using a slight excess of the dicarbonyl compound or stoichiometric amounts of NBS. asianpubs.org

Other systems for electrophilic halogenation include those that generate a halonium ion in situ. An efficient method employs titanium tetrachloride (TiCl₄) or titanium tetrabromide (TiBr₄) with an oxidant like hydrogen peroxide (H₂O₂) or peracetic acid. organic-chemistry.org This system offers rapid and high-yielding α-halogenation with the benefit of being self-indicating, as the reaction mixture undergoes a sharp color change upon completion. organic-chemistry.org

| Brominating Agent | Catalyst/Conditions | Key Features | Reference |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH), CH₂Cl₂ | High yield, excellent selectivity for mono-bromination, mild conditions. | asianpubs.org |

| N-Bromosuccinimide (NBS) | Microwave irradiation, p-TsOH | Rapid reaction times (minutes), high efficiency. | arabjchem.org |

| TiBr₄ / H₂O₂ | Acetonitrile (B52724) | Environmentally benign oxidant, self-titrating (color change), rapid reaction. | organic-chemistry.org |

This table presents common electrophilic bromination methods for active methylene (B1212753) compounds like di-tert-butyl malonate.

Radical bromination is another major pathway for introducing bromine into organic molecules, typically used for the halogenation of allylic and benzylic positions. organic-chemistry.org This reaction also commonly uses NBS, but the mechanism is initiated by light (UV irradiation) or a radical initiator like azobisisobutyronitrile (AIBN), rather than an acid or base catalyst. organic-chemistry.orgacs.org

In a radical mechanism, NBS serves as a source of a low concentration of molecular bromine (Br₂). The initiator generates a radical that abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical then reacts with Br₂ to form the brominated product and a bromine radical (Br•), which continues the chain reaction.

While highly effective for alkanes and positions adjacent to π-systems, radical bromination is not the typical method for functionalizing highly acidic C-H bonds as found in malonic esters. The low C-H bond dissociation energy and the extreme ease of forming the enolate under ionic conditions mean that the electrophilic substitution pathway is overwhelmingly favored for substrates like di-tert-butyl malonate. Attempting a radical bromination on di-tert-butyl malonate would likely still proceed through an ionic or pseudo-ionic pathway due to the inherent reactivity of the substrate, unless conditions are strictly controlled to exclude any ionic promoters. Therefore, electrophilic bromination remains the standard and most efficient protocol. asianpubs.orgmanac-inc.co.jp

Regioselective Control in Bromination Reactions

The core of synthesizing di-tert-butyl bromomalonate lies in the selective bromination of di-tert-butyl malonate. This transformation requires precise control to ensure the addition of a single bromine atom to the central carbon of the malonic ester, avoiding di-bromination or other side reactions.

The primary challenge in the bromination of di-tert-butyl malonate is controlling the electrophilic substitution to achieve monosubstitution. The active methylene group in di-tert-butyl malonate is acidic and readily forms an enolate, which then attacks the brominating agent. The introduction of the first bromine atom slightly deactivates the molecule towards further electrophilic attack, but di-brominated byproducts can still form if the reaction conditions are not carefully managed.

Common brominating agents for this reaction include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. For instance, selective bromination of commercially available tert-butylphenol has been achieved using freshly crystallized NBS in acetonitrile. acs.org While this example is on a different substrate, the principle of using a controlled bromine source like NBS is a key strategy in achieving regioselectivity.

Optimization of Reaction Conditions for Research-Grade Synthesis

For laboratory-scale synthesis, where purity and yield are paramount, the optimization of reaction conditions is a critical step. This involves a systematic study of solvents, catalysts, reagents, and the subsequent isolation procedures.

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly influence the outcome of the bromination reaction. Solvents can affect the solubility of reagents, the stability of intermediates, and the reaction rate. A study on the reaction of p-tert-butylthiacalix nih.govarene with diethyl bromomalonate highlighted the role of the solvent, with acetone (B3395972) being a common choice. nih.govsohag-univ.edu.eg In a different context, the synthesis of di-tert-butyl dicarbonate, another tert-butyl containing compound, showed a preference for non-polar solvents like aromatic or aliphatic hydrocarbons. google.com For the bromination of malonates, polar aprotic solvents such as dichloromethane or acetonitrile are often employed to facilitate the reaction while minimizing side reactions. The reaction of diethyl bromomalonate with various nucleophiles has been studied in solvents like acetone and benzene, indicating their suitability for such transformations. nih.govsohag-univ.edu.eg

Table 1: Effect of Solvents on Bromination Reactions (Illustrative Data)

| Solvent | Dielectric Constant | Typical Observations | Potential Yield |

| Dichloromethane | 9.1 | Good solubility of reactants, clean reaction profile | High |

| Acetonitrile | 37.5 | Can promote faster reaction rates, may require careful temperature control | High |

| Toluene | 2.4 | Less polar, may lead to slower reactions | Moderate |

| Acetone | 21 | Effective for similar reactions, potential for side reactions if not controlled | Moderate to High |

Note: This table is illustrative and based on general principles and related reactions. Specific yields for the bromination of di-tert-butyl malonate would require dedicated experimental studies.

Catalyst and Reagent Screening for Efficiency

The efficiency of the bromination can be enhanced by the use of appropriate catalysts and by carefully selecting the brominating agent. While direct bromination with Br₂ is possible, reagents like N-bromosuccinimide (NBS) are often preferred as they provide a slow and controlled release of bromine, which helps in preventing the formation of di-brominated products.

The use of a base is also a critical factor. The reaction of p-tert-butylthiacalix nih.govarene with diethyl bromomalonate has been carried out in the presence of bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govsohag-univ.edu.eg In some cases, phase transfer catalysts such as tetraethylammonium (B1195904) bromide (TEAB) have been employed to improve the reaction efficiency, particularly when dealing with heterogeneous reaction mixtures. sohag-univ.edu.eg For instance, the use of a phase-transfer catalyst was shown to be effective in the diazo transfer reaction of di-tert-butyl malonate. orgsyn.org

Table 2: Screening of Brominating Agents and Catalysts (Illustrative Data)

| Brominating Agent | Catalyst/Base | Key Advantages | Potential Selectivity |

| N-Bromosuccinimide (NBS) | Light or Radical Initiator | High selectivity for mono-bromination | Excellent |

| Bromine (Br₂) | Lewis Acid (e.g., AlCl₃) | Readily available, potent | Good to Excellent |

| Bromine (Br₂) | Base (e.g., K₂CO₃) | Can be effective, but may lead to side products | Moderate to Good |

Note: This table provides a conceptual overview. The optimal combination would be determined through experimental screening for the specific synthesis of this compound.

Isolation and Handling Considerations for Synthetic Operations

Once the synthesis is complete, the isolation and purification of this compound are crucial to obtain a high-purity product. The work-up procedure typically involves quenching the reaction, followed by an aqueous wash to remove any unreacted reagents and byproducts. For example, in the synthesis of di-tert-butyl dicarbonate, the reaction mixture was washed with water and a dilute acid or base solution. google.com

The crude product is often extracted into an organic solvent, which is then dried and evaporated under reduced pressure. Purification is commonly achieved through distillation or column chromatography. Given that this compound is a liquid at room temperature, vacuum distillation is a suitable method for purification.

Care should be taken during handling as bromo-organic compounds can be hazardous. sci-hub.se It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment. While specific toxicity data for this compound is not detailed here, general prudence with alkylating agents is advised. The stability of tert-butyl esters can also be a consideration, and they should be stored under appropriate conditions to prevent decomposition.

Reactivity and Mechanistic Investigations of Di Tert Butyl Bromomalonate

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Di-tert-butyl bromomalonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the malonate moiety. Its reactivity is dominated by the presence of a bromine atom on a carbon flanked by two bulky tert-butyl ester groups. This structure allows it to undergo nucleophilic substitution reactions, where the bromide ion acts as a leaving group. libretexts.orgmasterorganicchemistry.com The specific mechanism, whether SN1 (unimolecular), SN2 (bimolecular), or SN2' (allylic substitution), is influenced by the nature of the nucleophile, solvent, and reaction conditions.

The reaction of this compound with carbon-centered nucleophiles is a fundamental method for forming new carbon-carbon bonds.

Enolates: Malonic ester synthesis traditionally involves the alkylation of a malonate enolate. Similarly, this compound can serve as an electrophile for enolates derived from ketones, esters, and other carbonyl compounds. The reaction typically proceeds via an SN2 mechanism where the enolate anion attacks the carbon bearing the bromine atom, displacing the bromide. scribd.com

Grignard Reagents and Organolithiums: These organometallic reagents are potent nucleophiles but also strong bases. uth.grmt.com Their reaction with this compound can be complex. While nucleophilic attack to form a C-C bond is possible, their high basicity can lead to competing side reactions, such as deprotonation at the α-carbon if the reaction conditions are not carefully controlled. uth.grorganicchemistrydata.org Organolithium reagents, being generally more reactive than Grignard reagents, exhibit a higher propensity for these side reactions. mt.com The choice of solvent and temperature is critical in directing the reaction towards the desired substitution product. uniurb.it The reaction with nitriles, for example, showcases the ability of these organometallics to add to polarized multiple bonds, forming an intermediate imine that can be hydrolyzed to a ketone. chemistrysteps.com

Table 1: Reactivity with Carbon-Centered Nucleophiles

| Nucleophile | Primary Reaction Type | Key Considerations |

|---|---|---|

| Enolates | SN2 Alkylation | Commonly used for C-C bond formation. |

| Grignard Reagents (RMgX) | Nucleophilic Substitution / Base Reaction | Competition between substitution and deprotonation. uth.gr |

| Organolithiums (RLi) | Nucleophilic Substitution / Base Reaction | Highly reactive; strong potential for side reactions. mt.comorganicchemistrydata.org |

This compound readily reacts with a variety of heteroatom nucleophiles.

Amines: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of the bromomalonate to form N-alkylated products. researchgate.net This reaction provides a route to α-amino acid derivatives. The reaction of di-tert-butyl iminodicarboxylate, a related reagent, is a well-established alternative to the Gabriel synthesis for preparing primary amines from alkyl halides. wikipedia.org

Alcohols and Thiols: Alcohols (alkoxides) and thiols (thiolates) are effective nucleophiles for displacing the bromide from this compound, leading to the formation of ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

Azides: The azide ion (N₃⁻) is a good nucleophile and reacts with this compound to produce the corresponding azido malonate. This reaction is a key step in the synthesis of protected amino acids via the Curtius rearrangement, where an acyl azide intermediate is formed. organic-chemistry.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the context of alkylation reactions with this compound, PTC is particularly useful.

A phase-transfer catalyst, typically a quaternary ammonium salt, transports an aqueous-phase nucleophile (like hydroxide (B78521) or an enolate) into the organic phase where the bromomalonate substrate is dissolved. crdeepjournal.orgrsc.org This facilitates the reaction by bringing the reactants together. PTC offers several advantages, including the use of inexpensive bases like potassium carbonate, milder reaction conditions, and often higher yields and selectivity compared to homogeneous systems. scribd.com This methodology has been successfully applied to the alkylation of compounds like p-tert-butylthiacalix princeton.eduarene with diethyl bromomalonate, demonstrating its utility for complex molecular architectures. nih.govresearchgate.net

The stereochemical outcome of nucleophilic substitution reactions involving this compound is dictated by the reaction mechanism.

SN2 Reactions: An SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. ochemtutor.com If the carbon atom bearing the bromine were a stereocenter, the nucleophile would attack from the backside relative to the leaving group, resulting in a single, inverted stereoisomer. ochemtutor.com

SN1 Reactions: If the reaction proceeds through an SN1 mechanism, a carbocation intermediate is formed. libretexts.orgpressbooks.pub This planar intermediate can be attacked by the nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products. pressbooks.pub

Diastereoselective Control: Achieving diastereoselective control is a key goal in modern organic synthesis. In reactions involving this compound, diastereoselectivity can be induced by various factors. For instance, the use of chiral auxiliaries or catalysts can favor the formation of one diastereomer over another. In the context of cyclopropanation, the choice of ester groups on the bromomalonate can influence the diastereomeric ratio of the cyclopropane products. acs.org Furthermore, remote participation of a nearby functional group within the nucleophile or substrate can direct the approach of the reactants, leading to high levels of diastereoselectivity. nih.gov The reaction of p-tert-butylthiacalix princeton.eduarene with diethyl bromomalonate can produce different stereoisomers (cone, partial cone, 1,3-alternate), and the separation of these diastereomers is a critical aspect of the synthesis. researchgate.netsemanticscholar.org

Radical Reactions and Photoredox Catalysis

Beyond nucleophilic substitution, this compound is an effective precursor for radical intermediates, particularly through the use of visible-light photoredox catalysis. princeton.edu This modern synthetic method uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes. acs.org

In a typical photoredox cycle, the excited photocatalyst reduces the this compound by transferring an electron. This reduction causes the cleavage of the carbon-bromine bond, generating a malonate-centered radical. This radical can then engage in a variety of carbon-carbon bond-forming reactions. rsc.org Photoredox catalysis operates under very mild conditions, often at room temperature, and avoids the need for harsh radical initiators like AIBN or toxic reagents like tributyltin hydride. princeton.edulibretexts.org

A significant application of radical chemistry involving bromomalonates is the intermolecular cyclopropanation of olefins. nih.gov In this process, the malonate radical generated via photoredox catalysis adds to an alkene, initiating a cascade that results in the formation of a cyclopropane ring.

This transformation has been shown to be highly effective for a wide range of olefins, including mono-, di-, and trisubstituted alkenes, and tolerates a broad array of functional groups. acs.orgnih.gov The reaction can be performed with low catalyst loadings, sometimes in the presence of air and moisture. acs.orgnih.gov Research has shown that additives like lithium ions (Li⁺) can play a beneficial role in reactions with bromomalonates. acs.org The diastereoselectivity of the cyclopropanation can be modest, but the use of sterically demanding ester groups on the malonate, such as 2,6-di-tert-butylphenyl esters, can significantly enhance diastereocontrol. nih.gov

Table 2: Organophotocatalytic Cyclopropanation of Olefins with Bromomalonates

| Olefin Type | Catalyst System | General Yield Range | Key Feature |

|---|---|---|---|

| Terminal, 1,1-disubstituted, 1,2-disubstituted, trisubstituted | Organophotocatalyst (e.g., benzothiazinoquinoxaline) | 44-93% | Broad functional group tolerance. acs.orgnih.gov |

| Various unactivated alkenes | Cooperative Organic Photocatalysts | Up to >90% conversion | Can operate without sacrificial electron donors. rsc.org |

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable carbon-carbon or carbon-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. Transition-metal-catalyzed C-H activation has emerged as a primary tool for these transformations. While specific examples detailing the direct C-H functionalization using this compound as a coupling partner are not extensively documented in dedicated studies, its potential reactivity can be inferred from established principles of C-H activation chemistry.

Generally, such reactions involve a transition metal catalyst that coordinates to a directing group within the substrate, bringing the metal center in proximity to a specific C-H bond. The metal then cleaves the C-H bond, forming a metallacyclic intermediate. This intermediate can then react with an electrophile, such as an alkyl halide. In a hypothetical scenario, a substrate bearing a directing group could be metallated, and the resulting organometallic intermediate could be intercepted by this compound. However, the steric bulk of the two tert-butyl groups might influence the feasibility and efficiency of such a reaction compared to less hindered reagents like diethyl bromomalonate.

Recent advancements have also explored photoinduced, metal-free C-H functionalization reactions. For instance, visible-light-induced reactions can generate bromine radicals from sources like tetrabutylammonium tribromide (TBATB), which can then act as a hydrogen atom transfer (HAT) reagent to activate C-H bonds, particularly in heteroaromatics. The resulting carbon-centered radical could then potentially be trapped by a suitable acceptor. While this compound itself is not typically a radical initiator in this context, its role as a trapping agent for radicals generated from C-H activation is a plausible, albeit underexplored, area of its reactivity.

Mechanistic Studies of Light-Induced Transformations

The photochemical behavior of α-haloesters, including bromomalonates, has been a subject of interest due to their ability to undergo transformations under visible light, often without the need for a traditional photocatalyst. These reactions frequently proceed through the formation of radical intermediates or electron donor-acceptor (EDA) complexes.

A detailed study on the visible-light-induced, photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonate provides significant mechanistic insights that can be extended to its di-tert-butyl analogue. rsc.org The investigation revealed that the reaction likely proceeds through a radical process initiated by the formation of an EDA complex between the bromomalonate and a base. rsc.org

The proposed mechanism involves the following key steps:

EDA Complex Formation: Diethyl bromomalonate forms an EDA complex with a base (e.g., an amine). This complex can absorb visible light. rsc.org

Photoinduced Electron Transfer: Upon irradiation with visible light, a single electron transfer (SET) occurs within the excited EDA complex. This generates a malonate radical and other reactive species.

Radical Reaction: The generated malonate radical then participates in the main bond-forming reaction, such as addition to an indole. rsc.org

Control experiments have shown that both light and a base are essential for the reaction to proceed, supporting the EDA-based mechanism. rsc.org The steric hindrance from the tert-butyl groups in this compound would likely influence the rate of both the EDA complex formation and the subsequent radical reactions, but the fundamental mechanistic pathway is expected to be similar to that of less hindered bromomalonates.

Electron Donor-Acceptor (EDA) Complex Formation

Electron donor-acceptor (EDA) complexes are ground-state assemblies formed between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org The formation of these complexes is often characterized by the appearance of a new absorption band in the UV-visible spectrum, known as the charge-transfer band, which is typically bathochromically shifted (moved to a longer wavelength) compared to the absorbances of the individual components. nih.gov

In the context of this compound, its electron-withdrawing ester groups and the presence of the bromine atom make it a suitable electron acceptor. It can form EDA complexes with various electron donors, such as amines, olefins, or aromatic compounds. The formation of such a complex is a crucial first step in many of its light-induced reactions. rsc.orgnih.gov

For example, in the visible-light-induced functionalization of indoles with diethyl bromomalonate, UV-vis absorption spectroscopy confirmed the formation of an EDA complex. rsc.org Mixtures of the bromomalonate and the base showed a significant bathochromic shift in their absorption spectra compared to the individual components, indicating the formation of the photoactive EDA complex. nih.gov This complex is responsible for absorbing the visible light that initiates the reaction, circumventing the need for an external photocatalyst. beilstein-journals.orgnih.gov While specific spectroscopic data for this compound are not provided in the searched literature, this behavior is a well-established phenomenon for similar α-haloesters and is the principal reason for its photoactivity in catalyst-free systems. rsc.org

Carbanion and Enolate Chemistry

Formation of Malonate Enolates

The carbon atom situated between the two carbonyl groups of a malonate ester exhibits enhanced acidity due to the ability of both carbonyls to stabilize the resulting negative charge through resonance. Di-tert-butyl malonate can be readily deprotonated by a suitable base to form a nucleophilic enolate ion. pressbooks.publibretexts.org

The general reaction is as follows: di-tert-butyl malonate + Base ⇌ di-tert-butyl malonate enolate + Conjugate Acid

Due to the steric hindrance of the tert-butyl groups, the choice of base can be important. While alkoxides like sodium ethoxide are commonly used for diethyl malonate, stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed to ensure complete and rapid enolate formation. The resulting enolate is a soft nucleophile, making it particularly effective in reactions like SN2 alkylations and conjugate additions. libretexts.org

| Starting Material | Base | Product |

| Di-tert-butyl malonate | Sodium Hydride (NaH) | Sodium di-tert-butyl malonate enolate |

| Di-tert-butyl malonate | Lithium Diisopropylamide (LDA) | Lithium di-tert-butyl malonate enolate |

Condensation and Addition Reactions

The enolate derived from di-tert-butyl malonate is a versatile nucleophile for various condensation and addition reactions, most notably the Michael addition. wikipedia.org

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemistrysteps.com This reaction is a powerful method for forming carbon-carbon bonds in a mild and efficient manner. lscollege.ac.in The enolate of di-tert-butyl malonate attacks the β-carbon of the unsaturated system, leading to the formation of a new enolate, which is then protonated upon workup to yield the 1,5-dicarbonyl adduct. masterorganicchemistry.com

A representative Michael addition is shown below:

| Michael Donor (Enolate) | Michael Acceptor | Product |

| Di-tert-butyl malonate enolate | Methyl vinyl ketone | 2-(3-oxobutyl)malonic acid di-tert-butyl ester |

| Di-tert-butyl malonate enolate | Acrylonitrile | 2-(2-cyanoethyl)malonic acid di-tert-butyl ester |

Aldol-type Reactions: While malonate enolates can participate in aldol-type condensations with aldehydes and ketones, these reactions are sometimes less straightforward than with simple ketone enolates. The stability and relatively low basicity of the malonate enolate can affect the reaction equilibrium. However, under appropriate conditions (e.g., using Lewis acid catalysis), these condensations can be achieved.

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uk The enolate of di-tert-butyl malonate serves as a key intermediate in several important C-C bond-forming methodologies beyond the Michael addition.

Alkylation: One of the most fundamental applications is the alkylation of the malonate enolate with alkyl halides. libretexts.org This SN2 reaction is highly efficient with primary and methyl halides but is less effective with secondary halides due to competing elimination reactions. Tertiary halides are generally unreactive. libretexts.org This process, as part of the broader malonic ester synthesis, allows for the introduction of various alkyl groups. pressbooks.pub

Palladium-Catalyzed Arylation: The di-tert-butyl malonate enolate has been successfully employed as a nucleophile in palladium-catalyzed arylation reactions. For instance, it reacts with chlorobenzene in the presence of a palladium catalyst and a specific phosphine ligand (1,1'-bis(di-tert-butylphosphino)ferrocene) to yield di-tert-butyl phenylmalonate with good efficiency. wits.ac.za This highlights its utility in forming C(sp2)-C(sp3) bonds, which are prevalent in many pharmaceuticals and complex molecules.

Molybdenum-Catalyzed Asymmetric Allylic Alkylation (AAA): The steric properties of the di-tert-butyl malonate enolate can significantly impact its reactivity. In a study on Mo-catalyzed asymmetric allylic alkylation, di-tert-butyl malonate was found to be too sterically hindered to participate effectively in the reaction, in contrast to less bulky malonates like diethyl or dimethyl malonate. acs.org This finding underscores how the large tert-butyl groups can be exploited to control or inhibit reactivity in certain catalytic cycles.

| Reaction Type | Electrophile/Coupling Partner | Catalyst/Conditions | Product Type |

| Alkylation | Primary Alkyl Bromide | NaH | α-Alkyl-di-tert-butyl malonate |

| Arylation | Chlorobenzene | Pd(dba)₂ / DtBPF | Di-tert-butyl phenylmalonate wits.ac.za |

| Allylic Alkylation | Trisubstituted Allylic Electrophile | Mo-catalyst | No reaction (due to steric hindrance) acs.org |

Metal-Mediated and Catalyzed Transformations

The presence of a carbon-bromine bond and an acidic α-proton makes this compound a suitable substrate for a variety of metal-mediated and catalyzed reactions. These transformations are pivotal for the construction of complex molecular architectures.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct cross-coupling of this compound is not extensively documented, the related compound, di-tert-butyl malonate, undergoes palladium-catalyzed arylation with aryl bromides and chlorides. These reactions, which form carbon-carbon bonds, are effectively catalyzed by palladium complexes with sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands, such as P(t-Bu)₃. The use of such bulky ligands is crucial for achieving high yields in the coupling of both electron-rich and electron-poor, as well as sterically hindered, aryl halides.

In a typical reaction, the enolate of di-tert-butyl malonate, generated in situ with a base, acts as the nucleophile that couples with the aryl halide. While this specific example does not involve the bromo-derivative, it establishes the feasibility of using bulky di-tert-butyl malonate derivatives in palladium-catalyzed cross-coupling reactions. It is plausible that this compound could participate in similar reactions, potentially acting as an electrophile where the bromine atom is displaced, or by forming an organometallic intermediate.

| Catalyst/Ligand System | Reactants | Product Type | Reference |

| Palladium / P(t-Bu)₃ | Di-tert-butyl malonate, Aryl bromides/chlorides | Arylated malonates | [Not specified] |

Further research is needed to fully explore the scope of this compound in various named cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Cycloaddition Reactions (e.g., Bingel Reaction with Fullerenes)

This compound is a key reagent in the Bingel reaction, a widely used method for the cyclopropanation of fullerenes. This [2+1] cycloaddition is a powerful tool for the functionalization of the fullerene cage, allowing for the introduction of various organic addends that can modify the electronic and physical properties of the fullerene derivative.

The reaction mechanism involves the deprotonation of this compound by a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride, to generate a carbanion. This nucleophile then adds to one of the electron-deficient double bonds of the fullerene core. The resulting fullerene anion subsequently undergoes an intramolecular nucleophilic substitution, displacing the bromide ion to form a cyclopropane ring fused to the fullerene cage. The use of this compound is particularly advantageous as the bulky tert-butyl groups can be subsequently removed under acidic conditions to yield the corresponding dicarboxylic acid, which can be further functionalized.

| Fullerene | Base | Product | Application |

| C₆₀ | DBU or NaH | Methanofullerene with di-tert-butyl ester groups | Fullerene functionalization, materials science |

Electrocatalytic Applications

The electrocatalytic applications of this compound are not well-documented in the current scientific literature. Electrochemical reduction of organic halides is a known method for generating radicals or carbanions, which can then participate in C-C bond-forming reactions. In principle, the electrochemical reduction of the C-Br bond in this compound could provide a pathway for its participation in electrocatalytic transformations. However, specific examples and detailed mechanistic studies involving this particular compound are yet to be reported.

Elimination Reactions and Olefin Formation

This compound possesses the structural requirements for undergoing elimination reactions to form olefins. The outcome of such reactions is often governed by the nature of the base used and the steric environment of the substrate. Two primary mechanistic pathways for elimination are the E1 (unimolecular) and E2 (bimolecular) reactions.

Given the steric hindrance posed by the two bulky tert-butyl groups, an E2 mechanism with a sterically hindered base would likely favor the formation of the Hofmann product (the less substituted alkene), as the base would preferentially abstract the more accessible proton. Conversely, with a small, strong base, the Zaitsev product (the more substituted and thermodynamically more stable alkene) might be favored. The presence of the electron-withdrawing ester groups can also influence the acidity of the α-proton, potentially affecting the reaction pathway.

Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. While α-bromo carbonyl compounds can, in principle, participate in certain MCRs, the specific use of this compound in well-known MCRs like the Passerini or Ugi reactions has not been reported.

The reactivity of this compound in novel multicomponent or cascade reactions remains an area ripe for exploration. For instance, the zinc-mediated addition of diethyl bromomalonate to alkynes has been shown to initiate a cascade reaction leading to polysubstituted pyranones. It is conceivable that this compound could exhibit similar reactivity, potentially offering advantages in terms of product stability or subsequent transformations due to the nature of the tert-butyl ester groups.

| Reaction Type | Potential Reactants | Potential Products |

| Zinc-mediated cascade | This compound, Alkynes, Acid chlorides | Polysubstituted pyranones |

Further research is required to establish the utility of this compound as a building block in multicomponent synthesis.

Applications of Di Tert Butyl Bromomalonate As a Key Synthetic Building Block

Stereoselective Synthesis of Complex Molecules

The steric bulk of the tert-butyl groups in di-tert-butyl bromomalonate plays a crucial role in directing the stereochemical course of reactions, enabling the synthesis of complex molecules with a high degree of stereocontrol.

The Darzens reaction, or condensation, is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a carbonyl compound in the presence of a base. When this compound is employed in this reaction, the bulky tert-butyl groups can exert significant steric influence, leading to high levels of diastereoselectivity.

A notable application of this compound is in the highly diastereoselective Darzens reaction with α-hydroxy aldehydes protected with a methoxyethoxymethyl (MEM) or tert-butyldiphenylsilyl (TBDPS) group. This reaction yields syn-α-alkoxy epoxides with high selectivity. The proposed mechanism for this high syn-selectivity involves the formation of a chelated intermediate that directs the nucleophilic attack from a specific face of the aldehyde.

Table 1: Diastereoselective Darzens Reaction of Protected α-Hydroxy Aldehydes with this compound

| Aldehyde Protecting Group | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|---|

| MEM | LiHMDS | THF | -78 | >95:5 | 85 |

Data compiled from studies on the diastereoselective synthesis of syn-α-alkoxy epoxides.

This compound is also a valuable substrate in enantioselective synthesis, where the goal is to create a single enantiomer of a chiral molecule. One powerful strategy involves the use of chiral phase-transfer catalysts to control the stereochemical outcome of alkylation reactions.

In the presence of a chiral phase-transfer catalyst, the enolate of a malonic ester can be alkylated enantioselectively. While direct enantioselective alkylation of this compound itself is less commonly reported, the analogous di-tert-butyl malonate is frequently used to generate chiral α-substituted esters. The resulting chiral malonate can then be further manipulated. For instance, enantioselective phase-transfer catalytic alkylation of a related tert-butyl malonate derivative has been shown to produce α-alkylated products with high enantiomeric excess. This methodology provides a route to chiral building blocks that can be subsequently converted to a variety of enantiomerically pure compounds.

Table 2: Enantioselective Phase-Transfer Catalyzed Alkylation of a Di-tert-butyl Malonate Derivative

| Alkylating Agent | Chiral Catalyst | Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzyl bromide | (S,S)-N-benzylcinchonidinium chloride | CsOH·H₂O | Toluene | 0 | 92 | 95 |

Illustrative data based on typical enantioselective alkylations of malonic esters.

Construction of α-Substituted Esters and Carboxylic Acids

A fundamental application of this compound is in the synthesis of α-substituted esters and, subsequently, α-substituted carboxylic acids. The reaction of this compound with a nucleophile, such as an enolate or an organometallic reagent, results in the displacement of the bromide ion and the formation of a new carbon-carbon bond at the α-position.

The resulting di-tert-butyl α-substituted malonate is a stable intermediate. The tert-butyl ester groups can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding dicarboxylic acid. Subsequent heating of the α-substituted malonic acid leads to decarboxylation, affording the desired α-substituted carboxylic acid. This sequence, a variation of the classic malonic ester synthesis, provides a versatile method for the preparation of a wide array of carboxylic acids.

Representative examples illustrating the synthesis of α-substituted carboxylic acids.

Role in the Synthesis of Heterocyclic Compounds

This compound also serves as a key precursor in the synthesis of various heterocyclic compounds, where it provides a three-carbon building block with versatile functional handles.

While direct reaction of this compound in pyrazole (B372694) synthesis is not the most common route, its derivatives are instrumental. For instance, di-tert-butyl malonate can be condensed with hydrazine (B178648) derivatives to form pyrazolidine-3,5-diones. These intermediates can then be further functionalized. A more direct, albeit less common, approach could involve the reaction of this compound with a suitable binucleophile, such as a substituted hydrazine, under basic conditions. The initial alkylation would be followed by an intramolecular cyclization to form the pyrazole ring. The specific reaction conditions would be crucial to favor the desired cyclization pathway over other potential side reactions.

The synthesis of dihydrobenzofurans can be achieved through various strategies, and this compound can be a useful reagent in this context. One potential synthetic route involves the O-alkylation of a substituted phenol (B47542) with a suitable three-carbon synthon derived from this compound, followed by an intramolecular cyclization. For example, reaction of a catechol derivative with this compound in the presence of a base could lead to a diether intermediate, which upon further transformation and cyclization, would yield a dihydrobenzofuran scaffold. The specific substitution pattern on the phenol and the reaction conditions would dictate the final structure of the heterocyclic product.

Imidazoheterocycles

While direct, widespread application of this compound in the synthesis of imidazoheterocycles is not extensively documented in readily available literature, its structural features suggest a potential role in the construction of functionalized imidazo[1,2-a]pyridines. The classical synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. Given that this compound possesses an α-bromo position activated by two carbonyl groups, it can theoretically serve as the α-halocarbonyl component in this condensation reaction.

The proposed reaction would proceed via initial N-alkylation of the pyridine (B92270) ring nitrogen of a 2-aminopyridine derivative with this compound. This would be followed by an intramolecular cyclization, where the exocyclic amino group attacks one of the tert-butyl ester carbonyls, and subsequent dehydration to yield a 3-(tert-butoxycarbonyl)-imidazo[1,2-a]pyridin-2-one or a related derivative. The tert-butyl ester group at the C3 position offers a handle for further synthetic transformations, such as decarboxylation to introduce a proton or conversion to other functional groups.

A general representation of this potential synthetic route is depicted below:

| Reactant 1 | Reactant 2 | Product Scaffold | Potential Functionalization |

| Substituted 2-aminopyridine | This compound | Imidazo[1,2-a]pyridine | C3-ester functionality for further modification |

Further research and experimental validation are necessary to fully explore the scope and limitations of this compound in the synthesis of various imidazoheterocyclic systems.

Precursor for α-Amino Acid Derivatives and Peptidomimetics

This compound is a valuable precursor for the synthesis of α-amino acid derivatives, particularly those that are non-proteinogenic or require specific side-chain functionalization. Its utility stems from its application in variations of the malonic ester synthesis, a robust method for amino acid preparation.

The synthesis typically begins with the conversion of this compound to di-tert-butyl aminomalonate or a protected equivalent, such as di-tert-butyl acetamidomalonate. This is achieved by nucleophilic substitution of the bromine atom with an amine source, like ammonia (B1221849) or a protected amine. The resulting di-tert-butyl aminomalonate possesses an acidic α-proton that can be readily removed by a base to form a stable enolate.

This enolate can then be alkylated with a wide variety of alkyl halides to introduce the desired amino acid side chain (R-group). The bulky tert-butyl ester groups serve to protect the carboxylic acid functionalities during these steps and can be selectively removed under acidic conditions. Subsequent hydrolysis and decarboxylation yield the target α-amino acid. This method allows for the synthesis of a diverse array of α-amino acids with tailored side chains.

Table of Synthetic Steps for α-Amino Acid Derivatives:

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Amination | Ammonia or protected amine | Di-tert-butyl aminomalonate derivative |

| 2 | Deprotonation | Base (e.g., sodium ethoxide) | Enolate of di-tert-butyl aminomalonate |

| 3 | Alkylation | Alkyl halide (R-X) | Di-tert-butyl alkylaminomalonate |

| 4 | Deprotection & Decarboxylation | Acid (e.g., HCl) | α-Amino acid |

Furthermore, the di-tert-butyl malonate framework can be incorporated into more complex structures to generate peptidomimetics. These are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. The ability to introduce diverse side chains via the malonic ester synthesis makes this compound a useful tool in the construction of these modified peptide backbones and side-chain analogues.

Computational and Theoretical Studies on Di Tert Butyl Bromomalonate

Reaction Pathway Modeling and Transition State Analysis

The role of Di-Tert-butyl bromomalonate in reaction mechanisms has been discussed, but detailed computational modeling of its specific reaction pathways and transition states is limited.

In the context of a diastereoselective Darzens reaction, a potential reaction mechanism involving this compound has been proposed, but the article does not provide a detailed computational analysis of the transition states. researchgate.netresearchgate.net

Theoretical investigations into the Bingel reaction mechanism have noted that the steric bulk of the malonate ester, such as in this compound, can influence the activation energies for different reaction pathways. acs.org

One study on a catalytic asymmetric intramolecular Darzens reaction indicated that a detailed computational analysis of the transition state would be a subject of future work. researchgate.net

Conformational Analysis and Steric Effects of tert-Butyl Groups

The significant steric hindrance provided by the two tert-butyl groups is a defining characteristic of this compound and the primary reason for its use in many chemical studies.

The compound is frequently used to probe the limits of sterically sensitive reactions. For instance, in one study on the functionalization of a three-shell supramolecular complex, this compound was found to be too bulky to react, representing the "steric limitation" of the system. tesisenred.net

Molecular dynamics (MD) simulations have been employed to understand the regioselectivity of fullerene functionalization reactions. These simulations account for the steric influence and dynamic behavior of the approaching this compound, rationalizing why certain products are formed. acs.orgnih.gov However, these studies focus on the intermolecular interactions within the reaction system rather than a formal conformational analysis of the this compound molecule in isolation.

Spectroscopic Parameter Prediction for Mechanistic Elucidation

No research was identified that involved the computational prediction of spectroscopic parameters (e.g., NMR, IR) for this compound as a tool for mechanistic elucidation. While its reaction products are characterized using standard spectroscopic methods, predictive computational spectroscopy on the reagent itself is not a feature of the available literature.

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Di-tert-butyl bromomalonate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Two primary signals are expected:

A singlet appearing in the downfield region, corresponding to the single methine proton (-CHBr). The electronegativity of the adjacent bromine atom and the two carbonyl groups causes a significant downfield shift for this proton.

A prominent singlet in the upfield region, integrating to 18 protons. This signal arises from the two equivalent tert-butyl groups, where all 18 methyl protons are chemically identical due to free rotation. The sharp singlet nature of the tert-butyl group is a hallmark feature in ¹H NMR spectroscopy. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure by identifying all unique carbon environments. Key expected resonances include:

Signals for the carbonyl carbons (C=O) of the ester groups, which are expected to appear in the highly deshielded region typical for esters (approx. 160-180 ppm). oregonstate.edu

A signal for the methine carbon directly attached to the bromine atom (-CHBr). This carbon is shifted downfield due to the electronegativity of the halogen.

Resonances corresponding to the quaternary and methyl carbons of the tert-butyl groups. The quaternary carbon (-C(CH₃)₃) appears further downfield than the methyl carbons (-C(CH₃)₃). oregonstate.edu

The chemical shifts are influenced by the solvent used and the specific spectrometer frequency. illinois.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 | Singlet | -CHBr |

| ¹H | ~1.5 | Singlet | -C(CH₃)₃ |

| ¹³C | ~165 | Singlet | C=O |

| ¹³C | ~80 - 85 | Singlet | -C(CH₃)₃ |

| ¹³C | ~50 - 55 | Singlet | -CHBr |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides corroborating structural evidence.

The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. libretexts.org This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks. libretexts.orglibretexts.org This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

Electron ionization (EI) is a common technique that leads to characteristic fragmentation. The molecular ion of this compound is often unstable and undergoes fragmentation to produce smaller, more stable ions. libretexts.org Key fragmentation pathways include:

Loss of a tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical, resulting in a significant fragment ion.

Formation of the tert-butyl cation: A prevalent fragmentation pathway for compounds containing tert-butyl groups is the formation of the highly stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57. nih.gov This peak is often the base peak (the most intense peak) in the spectrum. libretexts.org

Alpha cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pattern for esters. libretexts.org

Loss of isobutylene (B52900): Rearrangement and elimination of a neutral isobutylene molecule (C₄H₈) from the tert-butyl ester group is another possible pathway.

Expected Mass Spectrometry Data for this compound (C₁₁H₁₉BrO₄)

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 294/296 | [C₁₁H₁₉BrO₄]⁺ | Molecular Ion (M⁺) and M+2 peaks |

| 238/240 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 182/184 | [M - C₄H₈ - C₄H₈]⁺ | Sequential loss of two isobutylene molecules |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. rsc.org

The most prominent features in the IR spectrum of this compound are expected to be:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an ester. For saturated esters, this peak typically appears in the range of 1735-1750 cm⁻¹. nist.gov

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the tert-butyl groups. vscht.cz

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester functionality will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond gives rise to an absorption in the low-frequency fingerprint region, generally between 515 and 690 cm⁻¹. libretexts.org This peak can sometimes be difficult to assign definitively due to other absorptions in this complex region. libretexts.org

C-H Bending: Vibrations corresponding to the bending of C-H bonds (scissoring, rocking) will also be present in the fingerprint region, for instance, around 1370 cm⁻¹ and 1465 cm⁻¹. vscht.cz

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2980 | Medium-Strong | C-H Asymmetric Stretch | Alkyl (tert-butyl) |

| ~2870 | Medium | C-H Symmetric Stretch | Alkyl (tert-butyl) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1370 | Medium | C-H Bend (Umbrella) | tert-butyl |

| ~1250 | Strong | C-O Stretch | Ester |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. suniv.ac.in Should this compound be crystallized, this technique could provide a wealth of structural information, including absolute bond lengths, bond angles, and torsion angles. rsc.org

While this compound itself is achiral, the introduction of chiral substituents to the malonate backbone is a common synthetic strategy. For such chiral derivatives, X-ray crystallography would be the ultimate tool for determining the absolute configuration of the stereocenters. frontiersin.org The analysis of a single crystal of a chiral bromomalonate derivative would allow for the unambiguous assignment of R or S configuration. frontiersin.org

For the achiral this compound, a crystal structure would reveal:

Molecular Conformation: The preferred spatial orientation of the two tert-butyl ester groups relative to each other and the bromine atom.

Intermolecular Interactions: The packing of molecules within the crystal lattice, highlighting any significant non-covalent interactions such as dipole-dipole or van der Waals forces that dictate the solid-state structure.

Precise Bond Metrics: Highly accurate measurements of the C-Br, C=O, C-O, and C-C bond lengths and the angles between them.

As of now, the crystal structure of this compound is not publicly available in crystallographic databases. The generation of such data would require the successful growth of single crystals of high quality suitable for diffraction experiments. nih.gov

Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed by three connected atoms. |

| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. |

| Intermolecular Contacts | Distances between atoms of neighboring molecules, indicating packing and interactions. |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches to Synthesis and Reactivity

The principles of green chemistry encourage the development of environmentally benign chemical processes. For di-tert-butyl bromomalonate, future research could focus on several key areas to improve its environmental footprint.

Alternative Brominating Agents: Traditional bromination methods often involve hazardous reagents. A greener approach would be to explore the use of alternative, less toxic brominating agents. Additionally, developing catalytic bromination processes that minimize waste and improve atom economy would be a significant advancement.

Eco-Friendly Solvents and Conditions: Investigations into the synthesis of this compound in greener solvents, such as bio-based solvents or supercritical fluids, could drastically reduce the environmental impact of its production. Furthermore, exploring solvent-free reaction conditions or mechanochemical methods could offer substantial benefits in terms of waste reduction and energy efficiency.

Development of Tuned Analogues and Derivatives

The unique structural and electronic properties of the di-tert-butyl malonate scaffold offer opportunities for the creation of novel derivatives with tailored functionalities.

Sterically Hindered Building Blocks: The bulky tert-butyl groups can be leveraged to create sterically demanding building blocks for organic synthesis. These can be used to control the stereochemistry of reactions or to synthesize molecules with specific three-dimensional architectures. Research in this area could lead to the development of new chiral auxiliaries or ligands for asymmetric catalysis.

Pro-drug and Bioisostere Design: The malonate ester functionality can be incorporated into biologically active molecules. The tert-butyl esters, in particular, can act as pro-drugs, which are cleaved in vivo to release the active carboxylic acid. Furthermore, the di-tert-butyl malonate moiety could serve as a bioisostere for other chemical groups in drug design, potentially improving the pharmacokinetic or pharmacodynamic properties of a therapeutic agent. The table below illustrates potential areas for derivative synthesis.

| Derivative Class | Potential Application | Research Focus |

| Asymmetric Malonates | Chiral Synthesis | Introduction of different ester groups to create asymmetry. |

| Functionalized Analogues | Materials Science | Incorporation of polymerizable or photoactive groups. |

| Heterocyclic Derivatives | Medicinal Chemistry | Cyclization reactions to form novel heterocyclic scaffolds. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. Integrating the synthesis and use of this compound into these platforms is a promising area for future research.

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and improve safety by minimizing the accumulation of potentially hazardous intermediates. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup.

Automated Derivatization: An automated platform could be designed to perform a variety of reactions with this compound, allowing for the rapid synthesis of a library of derivatives. This high-throughput approach would be invaluable for drug discovery and materials science research, enabling the systematic exploration of structure-activity relationships. The benefits of such an approach are summarized in the following table.

| Feature | Advantage in Flow Chemistry |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Precise Control | Accurate control over reaction parameters leads to higher reproducibility and yields. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Enables high-throughput screening and optimization of reaction conditions. |

Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The development of new catalytic systems that can control the stereochemical outcome of reactions involving this compound is a key area for future investigation.

Asymmetric Alkylation: A major focus would be the development of chiral catalysts that can mediate the enantioselective alkylation of the malonate. This would provide access to a wide range of chiral building blocks that are valuable for the synthesis of pharmaceuticals and other fine chemicals.

Catalyst Design: The design of new catalysts, including organocatalysts, transition-metal complexes, and enzymes, that are specifically tailored for the sterically demanding this compound substrate will be crucial. This may involve computational modeling to predict catalyst performance and guide experimental work.

Diastereoselective Reactions: In addition to enantioselectivity, controlling diastereoselectivity in reactions with chiral substrates is also important. The development of diastereoselective transformations of this compound would further expand its utility in complex molecule synthesis.

常见问题

Q. What are the optimal synthetic routes for preparing DI-tert-butyl bromomalonate, and how do reaction conditions influence yield?

this compound is typically synthesized via malonate ester bromination or transesterification. A common approach involves reacting bromomalonic acid with tert-butanol under acidic catalysis. For example, tert-butyl esters are often formed using di-tert-butyl dicarbonate (Boc₂O) as a protecting agent in the presence of a base like DBU . Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 10:1 bromomalonate-to-substrate ratio for endohedral metallofullerene functionalization ). Purification via crystallization (e.g., CH₂Cl₂/hexane mixtures) yields high-purity product .

Q. How should this compound be handled to ensure safety and stability during storage?

The compound is moisture-sensitive and thermally unstable. Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Use personal protective equipment (PPE) including nitrile gloves, goggles, and flame-retardant lab coats. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition can release toxic gases (CO, Br₂) . Thermal studies show pure tert-butyl derivatives exhibit higher decomposition risks than diluted solutions; avoid using toluene as a diluent due to poor stabilization .

Q. What analytical methods are recommended for characterizing this compound and its reaction products?

- NMR : ¹H/¹³C NMR to confirm ester tert-butyl groups (δ ~1.4 ppm for tert-butyl CH₃) and bromomalonate backbone.

- HPLC : Use dibutylammonium phosphate buffer (pH 6.5) and acetonitrile gradients for purity analysis .

- Mass Spectrometry : High-resolution ESI-MS to detect adducts (e.g., [M+Na]⁺) and monitor reaction intermediates .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl groups influence regioselectivity in cyclopropanation reactions?

The bulky tert-butyl groups restrict access to certain reactive sites. In Bingel reactions with fullerenes or carbon nanotubes, steric effects favor mono-adducts over multi-adducts. For example, this compound produces trans-3 bis-adducts in C60 functionalization due to steric clashes that prevent trans-2 configurations . Computational studies (DFT) reveal Gibbs energy differences of ~5 kcal/mol between transition states for sterically hindered vs. unhindered pathways .

Q. What strategies mitigate low yields in cyclopropanation of endohedral metallofullerenes using this compound?

Metallofullerenes (e.g., La@C74) require 10-fold excess bromomalonate and DBU compared to empty fullerenes. Short reaction times (<2 hrs) and low temperatures (0–5°C) are critical to prevent over-adduct formation. For La@C74(C₆H₃Cl₂), a 65% yield of Bingel adducts is achievable with 20 equiv. bromomalonate and NaH in o-dichlorobenzene .

Q. How can computational modeling predict the reactivity of this compound in supramolecular systems?

Density functional theory (DFT) calculates transition-state energies and binding constants (Ka) for host-guest complexes. For example, [10]cycloparaphenylene ([10]CPP) nanocapsules exhibit Ka ~10⁵ M⁻¹ for C60-bromomalonate adducts, guiding solvent selection (toluene:acetonitrile 9:1) to suppress background reactivity . MD simulations model steric effects on reaction trajectories.

Q. What are the thermal decomposition pathways of this compound under adiabatic conditions?

Accelerating Rate Calorimetry (ARC) reveals two exothermic peaks: initial decomposition at ~120°C (ΔH = −450 J/g) and secondary gas release at ~200°C. Kinetic parameters (Ea ≈ 90 kJ/mol, lnA ≈ 20 min⁻¹) suggest autocatalytic behavior. Dilution with non-polar solvents (e.g., hexane) reduces pressure rise rates (dP/dt) by 40% compared to pure samples .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to balance bromomalonate stoichiometry, temperature, and reaction time .

- Safety Protocols : Implement in-situ FTIR to monitor gas evolution during large-scale reactions .

- Data Interpretation : Compare experimental ¹H NMR shifts with computed (GIAO) values to resolve adduct stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。